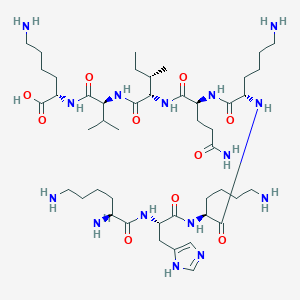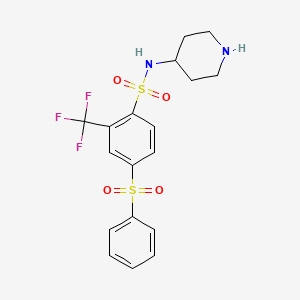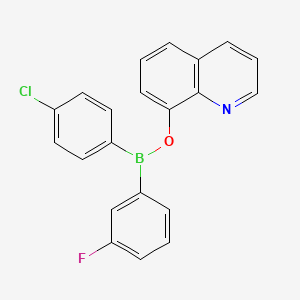![molecular formula C22H17F6N B14178917 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline CAS No. 918907-83-2](/img/structure/B14178917.png)
3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline is an organic compound characterized by the presence of two trifluoromethyl groups attached to the phenyl rings and a dimethyl group on the aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and high temperatures to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its role in drug design and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets through hydrogen bonding and electronic effects. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates, making it an effective catalyst in various organic transformations .
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it more versatile in catalysis and organic synthesis compared to its analogs .
Propiedades
Número CAS |
918907-83-2 |
|---|---|
Fórmula molecular |
C22H17F6N |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C22H17F6N/c1-14-3-8-20(13-15(14)2)29(18-9-4-16(5-10-18)21(23,24)25)19-11-6-17(7-12-19)22(26,27)28/h3-13H,1-2H3 |
Clave InChI |
SGQIWTXIVVUERE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


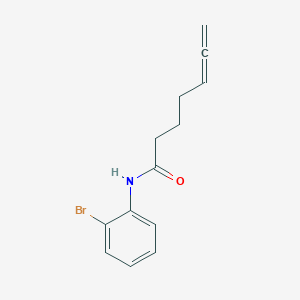
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)
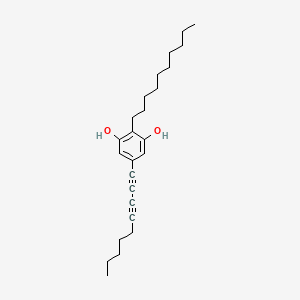
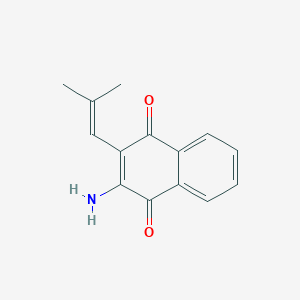
![Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14178859.png)
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
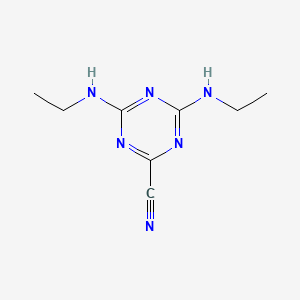
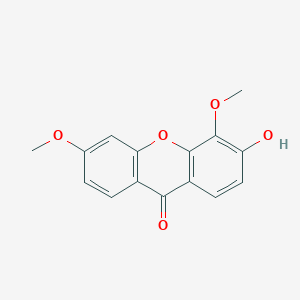
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
